Tolyltriazole

Vue d'ensemble

Description

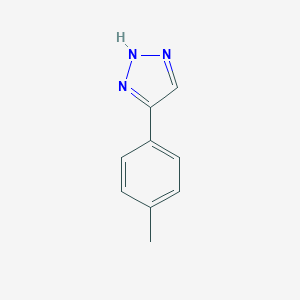

Tolyltriazole (C₇H₇N₃), also known as methylbenzotriazole, is a heterocyclic compound consisting of a benzene ring fused to a triazole ring, with a methyl group substituted at the 4- or 5-position. It exists as a mixture of 4-methyl-1H-benzotriazole (4TTR) and 5-methyl-1H-benzotriazole (5TTR) isomers . This compound is widely utilized as a corrosion inhibitor, forming protective films on metal surfaces (especially copper and its alloys) to prevent oxidation and galvanic corrosion . Key applications include automotive coolants, hydraulic fluids, aircraft deicers, and industrial water treatment systems .

This compound’s environmental presence has raised concerns due to its persistence in wastewater and surface water, with concentrations ranging from 98–418 ng/L in river water samples . Its stability under varying pH and temperature conditions, coupled with moderate biodegradability, contributes to its widespread detection in ecosystems .

Méthodes De Préparation

Tolyltriazole is typically synthesized through the diazotization of ortho-toluenediamine with a nitrite, such as an alkali metal nitrite, in the presence of a suitable acid . The reaction mixture is then acidified to a pH of about 6 or less, and the this compound oil is separated . Industrial production methods often involve stabilizing the ortho-toluenediamine reactant with compounds like aldehydes, ketones, acetals, and ketals to produce a lighter-colored product . This process reduces the need for purification steps such as filtration or distillation before commercial use .

Analyse Des Réactions Chimiques

Tolyltriazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, though they are less common.

Substitution: This compound can participate in substitution reactions, particularly in the presence of catalysts or under UV-photolysis.

Common reagents used in these reactions include acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Corrosion Inhibition

Corrosion Inhibitor for Copper and Alloys

Tolyltriazole is primarily recognized as a corrosion inhibitor for copper and its alloys. It forms a protective layer on the metal surface, significantly reducing corrosion rates in various environments.

- Efficiency : Studies have shown that this compound can achieve up to 91% efficiency as a corrosion inhibitor in acidic media (0.5 M HCl) at a concentration of 0.07 M .

- Mechanism : The inhibition mechanism involves the formation of an organic film through physical adsorption of the this compound molecules on the metal surface, which blocks corrosive elements such as chloride ions .

Case Study: Electrochemical Analysis

A detailed study conducted on mild steel in acidic solutions demonstrated that this compound not only inhibits corrosion but also alters the electrochemical behavior of the steel surface, indicating its potential for broader applications in industrial settings .

Environmental Applications

Impact on Microbial Communities

Research has investigated the effects of this compound on microbial respiration rates in aquatic environments. For example, exposure to concentrations below 500 ppm showed no toxic effects on certain bacterial species, while higher concentrations (1000 ppm) inhibited respiration .

- Microbial Toxicity Assessment : A study indicated that previous exposure to this compound did not inhibit colony formation in Bacillus species, suggesting that it may not pose a long-term risk to microbial communities at lower concentrations .

Aquatic Contaminant Studies

this compound has been identified as an aquatic contaminant with varying concentrations detected in water bodies. Understanding its environmental impact is crucial for developing regulations regarding its use and disposal .

Industrial Uses

De-Icing Fluids

this compound is utilized in glycol-based aircraft de-icing fluids due to its effectiveness at preventing corrosion during cold weather operations. A typical commercial aircraft may require substantial amounts of de-icing fluid per flight, highlighting the importance of effective corrosion inhibitors like this compound in this application .

Health and Safety Considerations

Occupational Exposure Risks

There have been reports linking occupational exposure to this compound with respiratory issues, particularly in metalworking environments where it is used as an additive. Case studies have documented instances of occupational rhinitis among workers exposed to metalworking fluids containing this compound .

Table 1: Corrosion Inhibition Efficiency of this compound

| Substance | Medium | Concentration | Efficiency (%) |

|---|---|---|---|

| This compound | Mild Steel | 0.07 M | 91 |

| This compound | Copper Alloy | Variable | High |

Table 2: Microbial Toxicity Results

| Concentration (ppm) | Effect on Respiration | Colony Formation |

|---|---|---|

| <500 | No effect | No inhibition |

| 1000 | Inhibition observed | No inhibition |

Mécanisme D'action

Tolyltriazole exerts its effects primarily by forming a robust electrochemical barrier on metal surfaces, thereby inhibiting corrosion . This barrier exhibits excellent oxidation and thermal stability, preventing water-induced corrosion of metal molecular structures . The proposed mechanism for microbial toxicity involves the uncoupling of oxidative phosphorylation and toxicity to membrane-bound enzymes involved in respiration .

Comparaison Avec Des Composés Similaires

Tolyltriazole vs. Benzotriazole

Benzotriazole (BTR, C₆H₅N₃) shares a similar triazole-benzene structure but lacks the methyl group.

Performance and Stability

- Corrosion Inhibition : this compound outperforms benzotriazole in chlorine-rich environments. In chloride ion concentrations of 20 mg/L, this compound achieves 94% inhibition efficiency compared to benzotriazole’s 77% .

- Thermal Stability : this compound exhibits superior resistance to thermal degradation, making it suitable for high-temperature applications like engine coolants .

- Solubility : The methyl group enhances this compound’s solubility in organic solvents, whereas benzotriazole is more water-soluble .

Environmental Behavior

- Persistence : Benzotriazole is detected at higher concentrations in surface water (271–1050 ng/L) than this compound (98–418 ng/L) but shows similar persistence in soil-aquifer systems .

Toxicity

- Benzotriazole demonstrates mutagenicity in Salmonella typhimurium and E. coli .

- Carcinogenicity: Both compounds are suspected carcinogens, with benzotriazole linked to lung tumors in mice .

This compound vs. Mercaptobenzothiazole (MBT)

Mercaptobenzothiazole (C₇H₅NS₂) is a sulfur-containing corrosion inhibitor used in coolants and lubricants.

Performance

- Efficacy : this compound (0.15% concentration) effectively replaces MBT in military coolant formulations, achieving comparable corrosion protection without sulfur-related odor issues .

- Foaming Tendency : Sodium this compound (NaTT) formulations require antifoam agents, unlike MBT, which has inherent antifoaming properties .

Environmental Impact

- Persistence : MBT is more biodegradable than this compound, with higher removal rates (>64%) in activated sludge systems .

This compound vs. Sulphonamide-Based Inhibitors

Sulphonamides (e.g., benzenesulfonamide) are nitrogen-sulfur compounds used in pharmaceuticals and corrosion inhibition.

Key Differences

- Mechanism : Sulphonamides inhibit corrosion via adsorption on metal surfaces, whereas this compound forms chelates with metal ions .

- Toxicity : Sulphonamides are associated with antibiotic resistance in aquatic ecosystems, whereas this compound’s primary risk is chronic toxicity .

Data Tables

Table 1. Chloride Ion Resistance Comparison (Inhibition Efficiency, %)

| Chloride Ion Concentration (mg/L) | Benzotriazole | This compound |

|---|---|---|

| 5 | 2 | 26 |

| 10 | 45 | 65 |

| 20 | 77 | 94 |

Table 2. Environmental Concentrations in Northern India (ng/L)

| Compound | River Water (Mean) | RBF Well Water (Mean) |

|---|---|---|

| 1H-Benzotriazole | 271–1050 | 23–210 |

| This compound | 98–418 | 0–280 |

Research Findings and Implications

- Industrial Preference : this compound is increasingly favored over benzotriazole in automotive and marine industries due to enhanced chlorine resistance and thermal stability .

- Regulatory Challenges : Both compounds face scrutiny under REACH and EPA regulations for persistence and toxicity, driving demand for greener alternatives .

- Biodegradation : Co-contaminants like propylene glycol enhance this compound biodegradation in clay soils, suggesting remediation strategies for contaminated sites .

Activité Biologique

Tolyltriazole (TT) is a chemical compound primarily known for its use as a corrosion inhibitor in various industrial applications. Its biological activity has garnered attention due to potential environmental impacts and health effects associated with its presence in aquatic systems. This article provides a comprehensive overview of the biological activity of this compound, including its effects on various organisms, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of triazole, characterized by the presence of a tolyl group. Its chemical formula is C₇H₈N₄, and it exhibits properties typical of triazoles, including the ability to form stable complexes with metals, which contributes to its effectiveness as a corrosion inhibitor.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : this compound can chelate metal ions, which may influence various biological processes in organisms exposed to it.

- Endocrine Disruption : Studies have indicated that triazole compounds may interfere with hormonal signaling pathways, potentially leading to endocrine disruption in wildlife.

- Toxicity to Aquatic Life : Research shows that this compound can be toxic to aquatic organisms, affecting growth and reproduction.

Case Study 1: Aquatic Toxicity

A study conducted on the effects of this compound on freshwater organisms revealed significant toxicity levels. The results indicated that exposure to concentrations as low as 10 µg/L could lead to adverse effects on fish and invertebrates. The study highlighted the need for further investigation into the long-term ecological impacts of this compound in aquatic environments .

| Organism | Concentration (µg/L) | Observed Effect |

|---|---|---|

| Fish (species) | 10 | Reduced growth and survival rates |

| Daphnia magna | 20 | Reproductive impairment |

| Algae (species) | 50 | Inhibition of photosynthesis |

Case Study 2: Endocrine Disruption

Research has shown that this compound can disrupt endocrine functions in fish. In a controlled laboratory setting, exposure to sub-lethal concentrations resulted in altered hormone levels, specifically affecting estrogen and testosterone synthesis. These findings suggest potential reproductive implications for fish populations exposed to contaminated waters .

Environmental Presence

This compound has been detected in various environmental matrices, including wastewater and surface waters. A study conducted across multiple countries found concentrations ranging from 600 to 2000 ng/g in indoor dust samples, indicating widespread exposure pathways through consumer products .

Comparative Analysis with Related Compounds

This compound shares structural similarities with benzotriazole (BT), another compound known for its biological activity. While both compounds exhibit toxic effects on aquatic life, the specific mechanisms and levels of toxicity can differ significantly.

| Compound | Primary Use | Aquatic Toxicity Level |

|---|---|---|

| This compound | Corrosion inhibitor | Moderate |

| Benzotriazole | Corrosion inhibitor | High |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Tolyltriazole in environmental samples?

To detect this compound in environmental matrices (e.g., wastewater, sludge), researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for high sensitivity and specificity. For field-based analysis, spectrophotometric methods using pre-programmed protocols (e.g., Hach DR 2800) are suitable, particularly for concentrations ranging from 1.0–20.0 mg/L . Key steps include:

- Sample preparation : Spike recovery tests to validate accuracy (e.g., 0.1–0.3 mL standard additions).

- Matrix interference correction : Use standard addition curves to account for environmental interferences .

- Quality control : Triplicate measurements and calibration with certified reference materials.

Q. What are the standard protocols for assessing this compound’s corrosion inhibition efficiency?

Researchers should design experiments using electrochemical impedance spectroscopy (EIS) or weight loss measurements under controlled pH and temperature conditions. A comparative framework is critical:

- Baseline conditions : Test this compound alongside benzotriazole at varying pH (1–12) and chloride concentrations (5–40 ppm).

- Dosage optimization : Refer to established thresholds (e.g., 10 mg/L at pH 6–10 for ≥95% efficiency) .

- Data validation : Replicate experiments ≥3 times and apply ANOVA to assess statistical significance.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s genotoxicity data between in vitro and in vivo studies?

Conflicting results (e.g., positive mutagenicity in S. typhimurium but inconclusive in vivo outcomes) require a multi-tiered approach:

- Integrated assays : Combine Ames test (in vitro) with mammalian micronucleus or comet assays (in vivo) to evaluate DNA damage across models .

- Dose-response analysis : Test low-dose chronic exposure (e.g., <335 mg/kg b.w./day) to identify thresholds for carcinogenic effects observed in rodent studies .

- Structural analogs : Compare this compound with benzotriazole derivatives to isolate methyl-group impacts on mutagenicity .

Q. What methodological considerations are crucial when designing experiments to compare this compound and benzotriazole under varying pH conditions?

Key factors include:

- pH stability : Pre-equilibrate solutions to target pH (1–12) using buffers, and monitor with calibrated probes.

- Dosage calibration : Refer to comparative data (Table 1) to ensure equivalent inhibition efficiencies.

| pH | This compound Dosage (mg/L) | Benzotriazole Dosage (mg/L) |

|---|---|---|

| 1 | 1000 | 1500 |

| 3 | 50 | 100 |

| 6 | 10 | 10 |

| Table 1. Dosage required for ≥95% corrosion inhibition efficiency |

- Thermal stability testing : Conduct accelerated aging studies at 40–80°C to simulate industrial conditions.

Q. How should researchers design studies to evaluate this compound removal efficiency in wastewater treatment systems?

- Pilot-scale reactors : Simulate activated sludge processes with hydraulic retention times (HRT) of 6–24 hours.

- Analytical monitoring : Use LC-MS/MS to measure influent/effluent concentrations and calculate removal rates (e.g., <68% for this compound in Greek WWTPs) .

- Reactive barriers : Test permeable materials (e.g., biochar or iron oxides) to enhance adsorption kinetics, referencing breakthrough curves from groundwater studies .

Q. What statistical strategies are recommended for analyzing conflicting toxicity data across species?

- Meta-analysis : Aggregate data from rodent carcinogenicity studies (e.g., lung tumor incidence in mice vs. rats) using random-effects models to account for interspecies variability .

- Sensitivity analysis : Identify confounding variables (e.g., metabolic activation in vitro) and adjust dose metrics (e.g., mg/kg b.w./day vs. ppm).

Q. Methodological Best Practices

- Data reproducibility : Archive raw datasets and analytical protocols in supplementary materials, adhering to journal guidelines for table/figure formatting (e.g., Roman numerals for tables, SI units) .

- Ethical reporting : Disclose conflicts of interest and cite primary sources for compound synthesis protocols to avoid redundancy .

- Interdisciplinary collaboration : Integrate environmental chemistry, toxicology, and engineering frameworks to address complex research questions .

Propriétés

IUPAC Name |

4-(4-methylphenyl)-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCIKQLLQORQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344093 | |

| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5301-96-2 | |

| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.